molecular formula C7H10N4O2 B14416981 6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione CAS No. 83650-49-1

6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione

Katalognummer: B14416981
CAS-Nummer: 83650-49-1
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: JWHNSXPWPYIOME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is a heterocyclic organic compound. It belongs to the class of pteridines, which are known for their biological significance, particularly in the context of cofactors and pigments in various organisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the condensation of a guanidine derivative with a suitable diketone.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific temperature controls, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can yield more reduced forms of the compound.

    Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pteridine derivative, while reduction could produce a more saturated compound.

Wissenschaftliche Forschungsanwendungen

6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in biological systems, particularly in enzyme cofactors.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes where the compound acts as a cofactor, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Biopterin: A naturally occurring pteridine derivative.

    Folic Acid: A well-known pteridine derivative with significant biological importance.

Uniqueness

6-Methyl-5,6,7,8-tetrahydropteridine-2,4(1H,3H)-dione is unique due to its specific methylation pattern and tetrahydropteridine structure, which may confer distinct chemical and biological properties compared to other pteridines.

Eigenschaften

CAS-Nummer

83650-49-1

Molekularformel

C7H10N4O2

Molekulargewicht

182.18 g/mol

IUPAC-Name

6-methyl-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione

InChI

InChI=1S/C7H10N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h3,9H,2H2,1H3,(H3,8,10,11,12,13)

InChI-Schlüssel

JWHNSXPWPYIOME-UHFFFAOYSA-N

Kanonische SMILES

CC1CNC2=C(N1)C(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.